4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
Description
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is a thiazolidinone derivative characterized by a benzaldehyde group linked via a methylidene bridge to a 4-oxo-2-sulfanylidene-thiazolidine ring. This compound belongs to the rhodanine scaffold family, known for their diverse biological activities, including antidiabetic, anti-inflammatory, and receptor agonist properties . The Z-configuration of the exocyclic double bond is critical for maintaining structural stability and facilitating intermolecular interactions, such as hydrogen bonding and π-π stacking . Its synthesis typically involves base-catalyzed condensation of thiazolidinone precursors with aromatic aldehydes .
Properties
CAS No. |
29947-17-9 |
|---|---|
Molecular Formula |
C11H7NO2S2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C11H7NO2S2/c13-6-8-3-1-7(2-4-8)5-9-10(14)12-11(15)16-9/h1-6H,(H,12,14,15)/b9-5- |
InChI Key |
QSCTZTIMXSIZQE-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C=O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde typically involves multi-step organic reactions. One common method is the condensation of benzaldehyde derivatives with thiazolidine-2-thione under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzaldehyde, halobenzaldehyde derivatives.
Scientific Research Applications
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Modifications
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Functional Group Impact : The aldehyde group in the target compound distinguishes it from analogs like 191 (carboxylic acid) and 249 (ketone). This aldehyde may enhance electrophilicity, enabling Schiff base formation with biological targets .
- Substituent Effects: Fluorination in 191 increases human GPR35 selectivity compared to the non-fluorinated target compound . Allyl or benzyl groups (e.g., QIBKOE) modify steric bulk, influencing crystallographic packing .
- Core Modifications : Replacing the sulfanylidene group in the target compound with a dioxo group (as in 249 ) shifts biological activity from receptor agonism to antidiabetic effects .
Physicochemical and Crystallographic Properties
- Intramolecular Interactions : The target compound likely exhibits C-H···S hydrogen bonds (2.51–2.55 Å), stabilizing the Z-configuration, as seen in analogs like JADVUI and GACVOY .
- Solubility : The aldehyde group may reduce aqueous solubility compared to carboxylated analogs like 191 , impacting bioavailability .
Biological Activity
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C14H8N2O2S4
- Molecular Weight : 364.49 g/mol
- CAS Number : 864850-01-1
The biological activity of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The thiazolidinone ring structure is known for its ability to inhibit certain enzymes and disrupt cellular processes in pathogens.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to thiazolidinones. For instance, a study evaluated the fungicidal activity of derivatives against various strains of phytopathogenic fungi, revealing that certain analogs exhibited significant antifungal properties with effective concentrations (EC50) ranging from 0.85 µg/mL to 2.29 µg/mL against Alternaria solani and Phoma lingam respectively .
Table 1: Antifungal Activity of Thiazolidinone Derivatives
| Compound | Target Organism | EC50 (µg/mL) |
|---|---|---|
| 4e | Alternaria solani | 0.85 |
| 4e | Phoma lingam | 2.29 |
| Other | Various | Varies |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazolidinone derivatives can exhibit broad-spectrum antimicrobial activity, targeting both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study focused on synthesizing new thiazolidinone derivatives reported significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazolidinone core could enhance efficacy against resistant strains .
Cytotoxicity and Cancer Research
In addition to antifungal and antimicrobial activities, some derivatives have been investigated for their cytotoxic effects on cancer cells. A notable study demonstrated that specific thiazolidinone compounds induced apoptosis in human leukemia cells, suggesting potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
